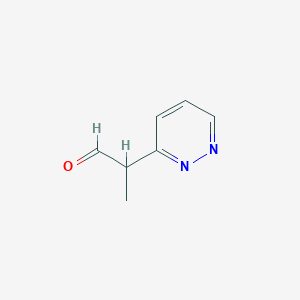

2-(Pyridazin-3-yl)propanal

説明

2-(Pyridazin-3-yl)propanal is a heterocyclic aldehyde featuring a pyridazine ring attached to a propanal backbone. Pyridazine derivatives are known for their pharmacological and synthetic utility, particularly as intermediates in the preparation of bioactive molecules . This compound serves as a precursor for synthesizing pyridazine-based heterocycles, such as 3-aroylcinnolines and 3-aroylpyridazine-4,6-dicarboxylic acids, which have applications in medicinal chemistry and materials science . Its reactivity stems from the electron-deficient pyridazine ring and the aldehyde functional group, enabling condensation and cyclization reactions with nucleophiles like hydrazines or amines.

特性

分子式 |

C7H8N2O |

|---|---|

分子量 |

136.15 g/mol |

IUPAC名 |

2-pyridazin-3-ylpropanal |

InChI |

InChI=1S/C7H8N2O/c1-6(5-10)7-3-2-4-8-9-7/h2-6H,1H3 |

InChIキー |

KPTSKGHZZKDXSD-UHFFFAOYSA-N |

正規SMILES |

CC(C=O)C1=NN=CC=C1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The chemical behavior, reactivity, and applications of 2-(Pyridazin-3-yl)propanal differ significantly from related propanal derivatives and pyridazine-containing analogs. Below is a detailed comparison:

Table 1: Key Properties of 2-(Pyridazin-3-yl)propanal and Analogous Compounds

Pharmacological Potential

For example, 6-phenylpyridazin-3(2H)-one derivatives show promise as anticancer agents by modulating cellular pathways . In contrast, 2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal is used solely in fragrance formulations, highlighting how substituents dictate biological vs. industrial applications .

Stability and Environmental Behavior

- Atmospheric Stability : Propanal undergoes rapid oxidation in the atmosphere, forming peroxyacetyl nitrate (PAN), with a half-life of hours to days . The pyridazine ring in 2-(Pyridazin-3-yl)propanal likely reduces volatility and alters degradation pathways, though specific data are lacking.

- Catalytic Interactions: Propanal adsorbs on NiMoS catalysts in a di-sigma mode due to interactions between its carbonyl group and metal centers .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。